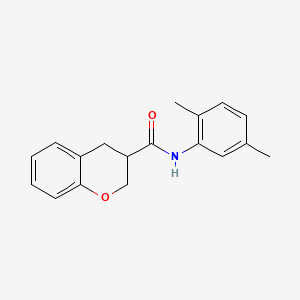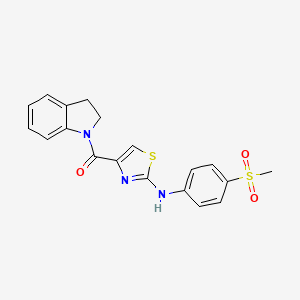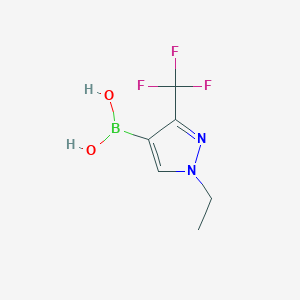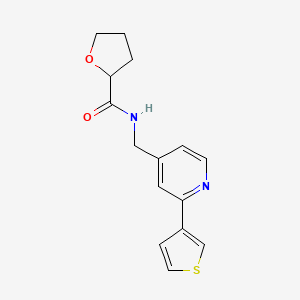
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of N, N ′-disubstituted guanidines employs N-chlorophthalimide, isocyanides and amines as substrates in a sequential one-pot protocol .Molecular Structure Analysis
The molecular structure of “N-(2,5-dimethylphenyl)acetamide” is available as a 2D Mol file or as a computed 3D SD file . The structure of this compound can be viewed using specific software .Chemical Reactions Analysis
The reactions of similar compounds often involve various substrates and conditions. For example, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, “2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE” has a melting point of 151 °C, a boiling point of 326.8±30.0 °C (Predicted), a density of 1.187±0.06 g/cm3 (Predicted), and is soluble in DCM and Methanol .Scientific Research Applications
Synthetic Methodologies and Chemical Structure Analysis
Diversity-Oriented Synthesis : A novel one-pot three-step method for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives showcases the application of stable fused dienolates, enabling the rapid creation of a compounds library. This method leverages 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and N-substituted cyanacetamides to generate chromenes containing a 2-pyrone scaffold, indicative of potential biological activity (Vodolazhenko et al., 2012).
Photoreleasable Protecting Group : The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids. Its efficacy is demonstrated through direct photolysis, leading to the formation of the corresponding carboxylic acids in almost quantitative yields. This reveals its potential in synthetic chemistry for the controlled release of active compounds (Klan, Zabadal, & Heger, 2000).
Potential Biological Activities
Antioxidant and Antibacterial Agents : Indolyl-4H-chromene-3-carboxamides synthesized through a one-pot reaction demonstrated good antioxidant activity. Certain derivatives showed significant activity against bacterial strains, highlighting the therapeutic potential of chromene derivatives in addressing oxidative stress and bacterial infections (Subbareddy & Sumathi, 2017).
Anticancer Agent Development : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have been studied for their ability to overcome drug resistance in cancer cells. This research signifies the chromene derivatives' potential in developing new anticancer therapies that can effectively target resistant cancer cells (Das et al., 2009).
Electrochemical and Electrochromic Studies : Polyamides containing 3,5-dimethyltriphenylamine units have been synthesized and analyzed for their electrochemical and electrochromic properties. These studies open up possibilities for using such compounds in advanced materials science, particularly in the development of new materials for electronic and optoelectronic applications (Hsiao & Wu, 2016).
Mechanism of Action
The mechanism of action of similar compounds is often complex and not fully understood. For instance, DMS is believed to work by binding to specific proteins and altering their function. It has been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters.
Safety and Hazards
The safety and hazards of similar compounds can also vary. For instance, “2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE” is classified as harmful if swallowed and suspected of causing genetic defects . It is advised to use personal protective equipment as required and to avoid breathing vapors, mist or gas .
Future Directions
There are many potential future directions for research on similar compounds, including their use in drug discovery, the investigation of their role in various biological processes, and the development of new methods for synthesizing and purifying these compounds. For instance, N-2,5-dimethylphenylthioureido acid derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-7-8-13(2)16(9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMAZLQMYXAUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide](/img/structure/B3011724.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3011726.png)

![5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B3011731.png)

![(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B3011734.png)


![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3011740.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine](/img/structure/B3011742.png)

![methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate](/img/structure/B3011747.png)